ATTO 590 Amine: A Comprehensive Technical Guide for Researchers
ATTO 590 Amine: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the fluorescent dye ATTO 590 amine, focusing on its spectral properties, applications in molecular and cellular biology, and detailed protocols for its use in labeling and imaging.
Core Photophysical Properties of ATTO 590
ATTO 590 is a rhodamine-based fluorescent dye known for its high thermal and photostability, strong absorption, and high fluorescence quantum yield.[1][2][3][4][5] These characteristics make it an excellent candidate for a wide range of fluorescence-based applications, including single-molecule detection, high-resolution microscopy, and flow cytometry.[1][3][4][6][7] The amine derivative of ATTO 590 is particularly useful for covalent labeling of molecules containing activated carboxyl groups, such as N-hydroxysuccinimidyl (NHS) esters.[5]
The key photophysical characteristics of ATTO 590 are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λexc) | 593 - 594 nm | [8][6] |
| Emission Maximum (λem) | 622 - 624 nm | [8][6] |
| Molar Extinction Coefficient (εmax) | 120,000 M-1cm-1 | [1][8][6] |
| Fluorescence Quantum Yield (ηfl) | 80% | [1][2][9] |
| Fluorescence Lifetime (τfl) | 3.7 ns | [1][2] |
| Correction Factor (CF260) | 0.39 | [1][9] |
| Correction Factor (CF280) | 0.43 - 0.44 | [1] |
Experimental Protocols
Labeling of Proteins with ATTO 590 Amine via NHS Ester Chemistry
This protocol describes the labeling of a protein containing an NHS-ester activated carboxyl group with ATTO 590 amine. The primary amine of ATTO 590 reacts with the NHS ester to form a stable amide bond.
Materials:
-
Protein with an activated NHS ester group
-
ATTO 590 amine
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3. Buffers containing primary amines (e.g., Tris, glycine) are not suitable.[2]
-
Purification column (e.g., Sephadex G-25)[2]
-
Phosphate-buffered saline (PBS)
Procedure:
-
Protein Preparation: Dissolve the NHS-ester activated protein in the reaction buffer to a final concentration of 2-10 mg/mL.[2] The optimal protein concentration is 10 mg/mL to ensure high labeling efficiency.[2]
-
Dye Preparation: Immediately before use, dissolve ATTO 590 amine in DMF or DMSO to a concentration of 10 mg/mL.[2]
-
Labeling Reaction:
-
Add the ATTO 590 amine solution to the protein solution. A 2 to 10-fold molar excess of the dye is recommended. The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.[2] For some applications, the incubation time can be extended to 18 hours.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.[2]
-
The first colored band to elute is the labeled protein conjugate.
-
Determination of Degree of Labeling (DOL):
The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the conjugate solution at 280 nm (A280) and 594 nm (A594).
-
Calculate the protein concentration using the following formula, which corrects for the absorbance of ATTO 590 at 280 nm:
-
Protein Concentration (M) = [A280 - (A594 × CF280)] / εprotein
-
Where CF280 is the correction factor (0.44) and εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the dye concentration:
-
Dye Concentration (M) = A594 / εdye
-
Where εdye is the molar extinction coefficient of ATTO 590 at 594 nm (120,000 M-1cm-1).
-
-
-
Calculate the DOL:
-
DOL = Dye Concentration / Protein Concentration
-
Visualization of G-Protein Coupled Receptor (GPCR) Internalization
A common application for fluorescently labeled ligands, such as a peptide or small molecule conjugated to ATTO 590, is to visualize the internalization of G-protein coupled receptors (GPCRs). Upon ligand binding, the GPCR-ligand complex is internalized into the cell via endocytosis. This process can be monitored using fluorescence microscopy.
Caption: GPCR internalization pathway upon ligand binding.
Experimental Workflow for Live-Cell Imaging of GPCR Internalization
This workflow outlines the steps for visualizing the internalization of a GPCR using a ligand labeled with ATTO 590 in live cells.
Caption: Workflow for live-cell imaging of GPCR internalization.
References
- 1. Fluorescent ligands: Bringing light to emerging GPCR paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Internalization and Observation of Fluorescent Biomolecules in Living Microorganisms via Electroporation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probes for Following Receptor Binding and Phagocytosis—Section 16.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Cell Surface Protein Detection to Assess Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring ligand-mediated internalization of G protein-coupled receptor as a novel pharmacological approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antibody Internalization | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy [jove.com]
- 9. Live cell fluorescence microscopy-an end-to-end workflow for high-throughput image and data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
